molecular formula C10H9N3O2S B2751133 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 16431-31-5

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2751133
CAS No.: 16431-31-5
M. Wt: 235.26
InChI Key: IMUSEYIOTIYEFT-UHFFFAOYSA-N
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Description

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core structure, which is a fused heterocyclic system containing nitrogen atoms. Quinazolinones are significant in medicinal chemistry due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Scientific Research Applications

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst. This one-pot, eco-friendly, three-component synthesis is simple to set up and provides excellent yields . The reaction conditions typically involve heating the mixture in water, which acts as a green solvent, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. The use of water as a solvent and the absence of a catalyst make this method suitable for large-scale production. The reaction can be carried out in large reactors with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific sulfanylacetamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSEYIOTIYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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